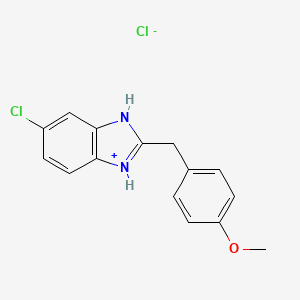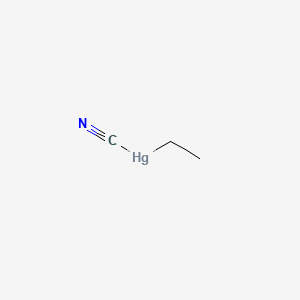
Ethylmercury cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(ethyl)mercury is an organomercury compound that contains a cyano group (–CN) and an ethyl group (–C2H5) bonded to a mercury atom Organomercury compounds are known for their significant biological and chemical activities, and cyano(ethyl)mercury is no exception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyano(ethyl)mercury typically involves the reaction of ethylmercury chloride with a cyanide source. One common method is the reaction of ethylmercury chloride with sodium cyanide in an aqueous or alcoholic medium. The reaction proceeds as follows:
C2H5HgCl+NaCN→C2H5HgCN+NaCl
Industrial Production Methods
Industrial production of cyano(ethyl)mercury may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds and cyanide.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(ethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert cyano(ethyl)mercury to other organomercury compounds.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiols can react with cyano(ethyl)mercury.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric cyanide, while substitution with a halide may produce ethylmercury halide.
Wissenschaftliche Forschungsanwendungen
Cyano(ethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
Industry: Cyano(ethyl)mercury is used in the production of certain materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of cyano(ethyl)mercury involves its interaction with cellular components. The cyano group can inhibit cellular respiration by binding to cytochrome oxidase, leading to cellular asphyxiation. The ethyl group may facilitate the compound’s entry into cells, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Mercuric cyanide: Contains two cyano groups bonded to mercury.
Uniqueness
Cyano(ethyl)mercury is unique due to the presence of both a cyano group and an ethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2279-63-2 |
|---|---|
Molekularformel |
C3H5HgN |
Molekulargewicht |
255.67 g/mol |
IUPAC-Name |
cyano(ethyl)mercury |
InChI |
InChI=1S/C2H5.CN.Hg/c2*1-2;/h1H2,2H3;; |
InChI-Schlüssel |
XFYBCYOOCKKJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Hg]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






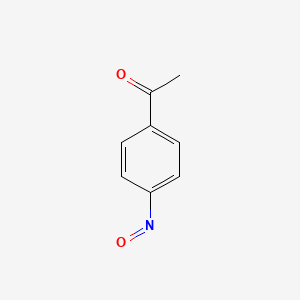
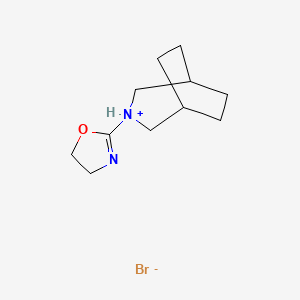
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

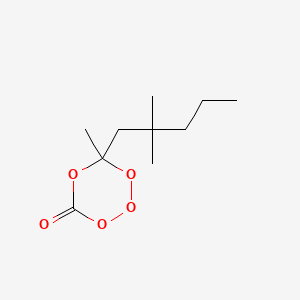
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
